molecular formula C20H23N5O B2361197 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide CAS No. 1170540-51-8

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide

Cat. No.: B2361197
CAS No.: 1170540-51-8
M. Wt: 349.438
InChI Key: LSCHGMCOVBGOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as K-604 , has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . It exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2 .


Synthesis Analysis

The synthesis of this compound involves the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties . This leads to a marked enhancement of the aqueous solubility .


Molecular Structure Analysis

The molecular design of this compound involves a benzimidazole moiety linked to a pyridylacetamide head through a piperazine unit . This structure contributes to its high aqueous solubility and significant improvement of oral absorption .


Physical and Chemical Properties Analysis

This compound is known for its high aqueous solubility, up to 19 mg/mL at pH 1.2 . This property, along with its significant improvement of oral absorption, is attributed to the molecular design involving the insertion of a piperazine unit .

Scientific Research Applications

ACAT Inhibition and Clinical Candidate K-604

The compound 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity over ACAT-2. This compound, through molecular design improvements, exhibited enhanced aqueous solubility and oral absorption, making it a viable clinical candidate, K-604, for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anticancer Activity

A series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides demonstrated in vitro anticancer activity against human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human embryonic kidney (HEK 293) cell lines. Compounds within this series, notably compound 7k, showed significant activity, with molecular docking studies supporting the anticancer activity relationship (Boddu et al., 2018).

Anthelmintic Evaluation

N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1,2,4-triazol-4yl]-2-substituted phenoxy acetamide compounds exhibited significant anthelmintic activity against Pheretima posthuma, showcasing the potential for new anthelmintic drugs based on the benzimidazole scaffold (Kumar & Sahoo, 2014).

Corrosion Inhibition

Benzimidazole derivatives, including those structurally related to 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide, were studied for their corrosion inhibition efficiency on N80 steel in hydrochloric acid. These inhibitors showed high efficiency, with potential applications in metal protection and industry (Yadav et al., 2016).

Anti-HIV Activity

Research on novel 5-substituted Piperazinyl-4-nitroimidazole Derivatives aimed at developing non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activities in MT-4 cells revealed promising candidates for further investigation into HIV treatment options (Al-Masoudi et al., 2007).

Future Directions

Considering the therapeutic results of ACAT inhibitors in past clinical trials, it is believed that K-604 will be useful for the treatment of incurable diseases involving ACAT-1 overexpression .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c26-20(21-16-6-2-1-3-7-16)15-25-12-10-24(11-13-25)14-19-22-17-8-4-5-9-18(17)23-19/h1-9H,10-15H2,(H,21,26)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCHGMCOVBGOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.